2-(2,4-Dimethylphenyl)pyridin-4(1H)-one
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Overview
Description
2-(2,4-Dimethylphenyl)pyridin-4(1H)-one is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a pyridin-4-one ring substituted with a 2,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)pyridin-4(1H)-one typically involves the reaction of 2,4-dimethylphenylboronic acid with 4-chloropyridine under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenyl)pyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride in an organic solvent like dimethylformamide.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-(2,4-Dimethylphenyl)pyridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenyl)pyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with a dimethylamino group at the 4-position, used as a nucleophilic catalyst in organic synthesis.
2,4-Dimethylpyridine: A simpler pyridine derivative with methyl groups at the 2 and 4 positions, used as a precursor in various chemical reactions.
Uniqueness
2-(2,4-Dimethylphenyl)pyridin-4(1H)-one is unique due to the presence of both a pyridin-4-one ring and a 2,4-dimethylphenyl group. This combination imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-3-4-12(10(2)7-9)13-8-11(15)5-6-14-13/h3-8H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYYXQYEJFYNID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=O)C=CN2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692449 |
Source
|
Record name | 2-(2,4-Dimethylphenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261970-76-6 |
Source
|
Record name | 2-(2,4-Dimethylphenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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